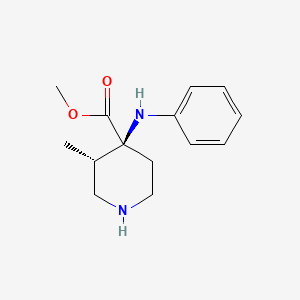

cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester

Description

cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester (CAS: 147292-35-1) is a bioactive small molecule with the molecular formula C₁₄H₂₀N₂O₂ and a molecular weight of 248.32 g/mol . It belongs to the piperidinecarboxylate family, characterized by a piperidine ring substituted with a phenylamino group at position 4, a methyl ester at the carboxylic acid position, and a methyl group at position 3 in the cis configuration.

Properties

IUPAC Name |

methyl (3S,4S)-4-anilino-3-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-10-15-9-8-14(11,13(17)18-2)16-12-6-4-3-5-7-12/h3-7,11,15-16H,8-10H2,1-2H3/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYCOHQKAGCQAR-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1(C(=O)OC)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCC[C@]1(C(=O)OC)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Reduction of Schiff Base Intermediates

The most widely documented approach involves the reduction of Schiff base intermediates derived from 4-piperidone precursors. In this method, 3-methyl-4-piperidone is condensed with aniline in the presence of a catalytic acid, such as p-toluenesulfonic acid (pTSA), to form the corresponding Schiff base . Subsequent reduction with sodium borohydride (NaBH₄) in methanol yields a mixture of cis- and trans-4-(phenylamino)piperidine derivatives.

Key stereochemical outcomes are influenced by the choice of reducing agent. For instance, bulky hydrides like lithium aluminum hydride (LiAlH₄) favor axial attack on the Schiff base, leading to a higher proportion of the cis-isomer . In contrast, NaBH₄ produces a 2:1 cis-to-trans ratio under standard conditions . The crude product is typically purified via column chromatography using silica gel and a chloroform-methanol (95:5) eluent system, followed by recrystallization from 2-propanol to isolate the cis-isomer .

Reductive Amination of 3-Methyl-4-Piperidone

An alternative route employs reductive amination, bypassing the isolation of the Schiff base. Here, 3-methyl-4-piperidone reacts directly with aniline and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature . This one-pot method simplifies the synthesis but still yields a cis-trans mixture. The stereoselectivity is modest, with a reported 3:4 cis-to-trans ratio, necessitating rigorous chromatographic separation .

The reaction mechanism involves the in situ formation of an imine intermediate, which is reduced by NaBH₃CN. The steric bulk of the 3-methyl group partially directs the hydride addition to the less hindered face, though this effect is insufficient for complete diastereocontrol .

Acylation and Hydrolysis of Piperidinecarboxylate Esters

A patented method begins with methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate, which undergoes acylation with propanoic acid anhydride under reflux conditions . The resulting intermediate is hydrolyzed with potassium hydroxide in ethylene glycol at 220–230°C for 40 hours, followed by acidification and extraction to yield the cis-3-methyl derivative .

This approach leverages the stability of the benzyl-protected intermediate to achieve high purity. However, the harsh hydrolysis conditions may degrade sensitive functional groups, limiting its applicability. Final purification involves successive crystallizations from ethanol-water mixtures, achieving a melting point of 253–254°C for the sodium salt hydrate .

Strecker Synthesis and Reductive Decyanation

A less conventional strategy involves the Strecker synthesis of α-aminonitriles from 3-methyl-4-piperidone . Treatment with potassium cyanide (KCN) and ammonium chloride (NH₄Cl) in aqueous ethanol generates the α-aminonitrile, which is subsequently reduced with lithium aluminum hydride (LiAlH₄) to afford the cis-4-(phenylamino)piperidine framework .

While this method offers a unique pathway, the separation of cis and trans isomers remains problematic. Fractional recrystallization from 2-propanol is required, yielding the cis-isomer in moderate purity .

Analytical Validation of Stereochemistry

Confirming the cis-configuration requires advanced spectroscopic techniques. Two-dimensional nuclear magnetic resonance (2D-NMR) analyses, including NOESY experiments, reveal spatial proximity between the 3-methyl and 4-anilino groups, confirming the cis-orientation . Infrared (IR) spectroscopy further supports the structure through characteristic absorption bands at 1665 cm⁻¹ (C=N stretch of the Schiff base intermediate) and 1720 cm⁻¹ (ester carbonyl) .

Challenges and Optimization Strategies

A primary challenge in synthesizing this compound is the modest stereoselectivity of conventional reducing agents. Computational studies suggest that bulky substituents on the piperidine ring could enhance diastereoselectivity by favoring axial hydride delivery . Additionally, catalytic asymmetric hydrogenation using chiral ligands represents an underexplored avenue for improving cis-isomer yields.

Industrial-scale production faces hurdles in cost-effective purification. Simulated moving bed (SMB) chromatography has been proposed to replace traditional column methods, reducing solvent consumption and improving throughput .

Chemical Reactions Analysis

Types of Reactions: cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the phenylamino group or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound exhibits notable analgesic activity and has been investigated for its potential use in pain management. Research indicates that derivatives of this compound can act as potent analgesics, demonstrating efficacy in experimental models . The structural modifications at the piperidine ring contribute to its pharmacological properties, making it a subject of interest for developing new analgesic drugs.

Analgesic Activity

- Mechanism of Action : The analgesic effects are attributed to the interaction with opioid receptors, similar to other piperidine derivatives. This interaction can modulate pain perception and provide relief in various pain models.

- Case Studies : In one study, compounds derived from cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester were evaluated for their analgesic properties in animal models, showing significant reductions in pain responses compared to control groups .

Synthesis and Separation Techniques

The synthesis of this compound involves several chemical reactions, including reductions and alkylation steps. Notably, reverse-phase high-performance liquid chromatography (HPLC) has been employed for its separation and analysis. This method utilizes a mobile phase containing acetonitrile and water, which can be adapted for mass spectrometry applications by replacing phosphoric acid with formic acid .

HPLC Methodology

- Column Type : Newcrom R1 HPLC column.

- Mobile Phase Composition : Acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility).

- Applications : This technique is scalable for preparative separation and can isolate impurities effectively, aiding in pharmacokinetic studies .

Biological Evaluation

The compound has been evaluated for various biological activities beyond analgesia. Studies have reported its potential as an α-glucosidase inhibitor , which could have implications for diabetes management. A series of derivatives were synthesized and tested for their inhibitory effects on α-glucosidase, with some showing promising activity compared to standard references .

Mechanism of Action

The mechanism of action of cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, influencing their activity. This binding can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions between the target compound and three analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| Target compound | C₁₄H₂₀N₂O₂ | 248.32 | 147292-35-1 | - 4-(phenylamino), 3-methyl, 4-carboxylic acid methyl ester (cis configuration) |

| cis-3-Methyl-4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic Acid Methyl Ester | C₂₁H₂₆N₂O₂ | 338.44 | 147292-29-3 | - Additional phenylmethyl group at position 1 |

| cis-(±)-3-Methyl-4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic Acid Methyl Ester N-[(4-Methylphenyl)sulfonyl]-L-glutamic Acid | C₂₂H₂₈N₂O₂·C₁₂H₁₅NO₆S | 653.785 | Not specified | - 2-phenylethyl group at position 1; sulfonyl-L-glutamic acid conjugate |

| NIH 10791 [(±)-1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-[(1-oxopropyl)phenylamino]-4-piperidinecarboxylic acid methyl ester hydrochloride] | Not provided | Not provided | Not provided | - 2-hydroxy-2-phenylethyl at position 1; oxopropyl substitution; hydrochloride salt |

Key Observations:

Substituent Complexity :

- The target compound has the simplest structure, lacking bulky substituents at position 1. The analog in (CAS: 147292-29-3) incorporates a phenylmethyl group at position 1, increasing its molecular weight by ~90 g/mol .

- The compound in includes a 2-phenylethyl group and a sulfonyl-L-glutamic acid moiety, resulting in a significantly larger molecular weight (653.785 g/mol) and altered physicochemical properties (e.g., solubility, polarity) .

Pharmacological Implications: NIH 10791 () demonstrates how structural modifications influence biological activity. Its hydroxy-phenylethyl and oxopropyl groups confer opioid-like activity, as evidenced by analgesia in mice and physical dependence studies in rhesus monkeys .

Stereochemical and Salt Forms :

Functional and Application Differences

- Target Compound (CAS: 147292-35-1) : Primarily used as a synthetic intermediate or building block in research settings. Its lower molecular weight and simpler structure may favor applications requiring ease of functionalization .

- Phenylmethyl-Substituted Analog (CAS: 147292-29-3) : Used in similar contexts but may exhibit altered reactivity or binding due to increased lipophilicity from the phenylmethyl group .

- Sulfonyl-L-Glutamic Acid Conjugate () : Likely employed in targeted drug delivery or prodrug strategies, leveraging the sulfonyl group for enhanced solubility or receptor specificity .

- NIH 10791 : Represents a pharmacologically optimized derivative with demonstrated central nervous system activity, highlighting the impact of strategic substituent additions .

Research and Industrial Relevance

- The target compound’s structural simplicity makes it a versatile scaffold for further derivatization, whereas its analogs demonstrate how specific modifications can tailor compounds for specialized applications (e.g., NIH 10791 for analgesia ).

- Suppliers like Aladdin Scientific and LEAP CHEM emphasize the commercial availability of these compounds for industrial and research use, with strict regulations against medical or consumer applications .

Biological Activity

cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic acid methyl ester, also known as a derivative of piperidine, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C21H26N2O2

- Molecular Weight : 338.44 g/mol

- CAS Number : 147292-29-3

The compound exhibits its biological activity primarily through interactions with specific receptors and enzymes in the body. Research indicates that it may function as an antagonist or inhibitor in various biochemical pathways, particularly those related to pain modulation and metabolic processes.

1. Analgesic Properties

Several studies have investigated the analgesic properties of this compound. Its structural similarity to known opioids suggests potential efficacy in pain relief.

- Case Study : A study evaluating the analgesic effects in rodent models demonstrated significant pain reduction comparable to standard opioid treatments, indicating its potential as a therapeutic agent for chronic pain management .

2. Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains.

- Research Findings : In vitro assays revealed that this compound exhibited moderate antimicrobial activity against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents .

3. Metabolic Effects

The compound has also been studied for its effects on metabolic pathways, particularly regarding glucose metabolism and insulin sensitivity.

- Study Overview : Research conducted on diabetic animal models indicated that treatment with the compound improved insulin sensitivity and reduced blood glucose levels, highlighting its potential role in managing type 2 diabetes .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Analgesic | Significant pain reduction | |

| Antimicrobial | Moderate activity against Gram-positive bacteria | |

| Metabolic Regulation | Improved insulin sensitivity |

Safety and Toxicology

While initial findings are promising, understanding the safety profile of this compound is crucial. Toxicological assessments are necessary to evaluate any adverse effects associated with its use.

Toxicity Studies

Preliminary toxicity studies indicate that at therapeutic doses, the compound shows a favorable safety profile. However, further long-term studies are required to fully ascertain its safety in clinical applications.

Q & A

Q. What are the established synthetic pathways for cis-3-Methyl-4-(phenylamino)-4-piperidinecarboxylic Acid Methyl Ester, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including piperidine ring formation, phenylamino group introduction, and esterification. For analogs, methods such as Boc-protection of the piperidine nitrogen (to prevent side reactions) and subsequent deprotection are common. For example, structurally similar compounds like 4-[3-(Trifluoromethyl)phenyl]piperidine derivatives use tert-butoxycarbonyl (Boc) protection during synthesis to stabilize intermediates . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to retain the cis-stereochemistry, as evidenced by analogs requiring chiral resolution techniques .

Q. How can researchers validate the structural integrity and stereochemical purity of this compound?

Analytical methods include:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and cis-configuration (e.g., coupling constants for axial/equatorial protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass 338.1994 g/mol) .

- X-ray Crystallography : For unambiguous stereochemical confirmation, as used in related piperidine derivatives .

- HPLC with Chiral Columns : To separate enantiomers and confirm >95% stereochemical purity .

Q. What in vitro assays are recommended to evaluate its biological activity?

- Receptor Binding Assays : Test affinity for opioid receptors (μ, κ, δ) using radiolabeled ligands (e.g., -naloxone displacement), as done for NIH 10791, a structurally related compound with demonstrated μ-opioid receptor activity .

- Functional Assays : Electrically stimulated tissue models (e.g., mouse vas deferens) to assess agonist/antagonist effects .

- Metabolic Stability : Liver microsome assays to predict pharmacokinetic profiles .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl substitution) impact its pharmacological profile?

Comparative studies on analogs show that electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and binding affinity. For example, 4-[3-(Trifluoromethyl)phenyl]piperidine derivatives exhibit prolonged half-lives in vitro due to reduced CYP450 metabolism . Substituent positioning (para vs. meta) on the phenyl ring also modulates receptor selectivity .

Q. What strategies resolve contradictions in potency data across species (e.g., mice vs. primates)?

Discrepancies in NIH 10791’s potency (6000× morphine in monkeys vs. lower efficacy in mice) highlight species-specific receptor expression or metabolic differences . To address this:

Q. How can enantiomeric separation be achieved, and what are the implications for activity?

- Chiral Chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to favor the cis-isomer. Enantiomers may exhibit divergent activity; for example, the (R)-enantiomer of carfentanil analogs shows higher μ-opioid affinity .

Q. What analytical methods detect and quantify trace impurities in synthesized batches?

- LC-MS/MS : Identify impurities at ppm levels (e.g., residual Boc-protected intermediates) .

- Forced Degradation Studies : Expose the compound to heat, light, and humidity to characterize degradation products .

- Pharmacopeial Standards : Compare against reference materials (e.g., EP/JP monographs) for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.